2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]-
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Overview
Description
2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]- is a chemical compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol . This compound is characterized by a cyclopentene ring with a hydroxyl group and a phenylmethoxy methyl substituent. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]- typically involves the reaction of cyclopentadiene with formaldehyde and benzyl alcohol under acidic conditions . The reaction proceeds through a series of steps including cycloaddition, hydrolysis, and etherification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]- undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.
Major Products Formed
Oxidation: Formation of cyclopentenone derivatives.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of various substituted cyclopentenes.
Scientific Research Applications
2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]- involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenylmethoxy substituent play crucial roles in its reactivity and binding affinity to various enzymes and receptors . These interactions can lead to modulation of biochemical pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: Similar structure but lacks the hydroxyl and phenylmethoxy groups.
3-Cyclopenten-1-ol: Similar structure but lacks the phenylmethoxy group.
2-Cyclopenten-1-ol: Similar structure but lacks the phenylmethoxy group.
Uniqueness
2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]- is unique due to the presence of both the hydroxyl and phenylmethoxy groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
162052-10-0 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-(phenylmethoxymethyl)cyclopent-2-en-1-ol |
InChI |
InChI=1S/C13H16O2/c14-13-7-6-12(8-13)10-15-9-11-4-2-1-3-5-11/h1-5,8,13-14H,6-7,9-10H2 |
InChI Key |
XBFCYLMBPFWJAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC1O)COCC2=CC=CC=C2 |
Origin of Product |
United States |
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